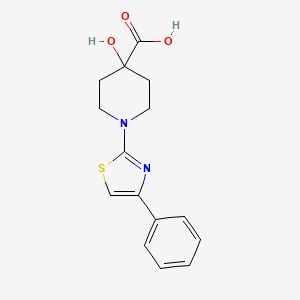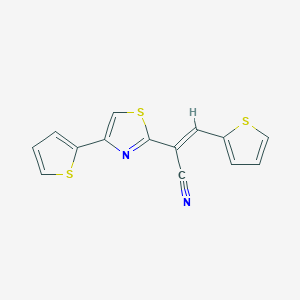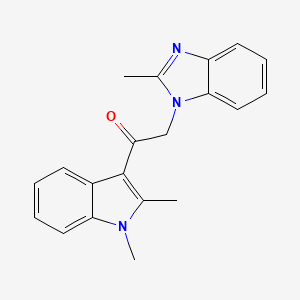![molecular formula C19H23N5O B5424914 1-Methyl-4-(3-phenylmethoxyazetidin-1-yl)-6-propylpyrazolo[3,4-d]pyrimidine](/img/structure/B5424914.png)
1-Methyl-4-(3-phenylmethoxyazetidin-1-yl)-6-propylpyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(3-phenylmethoxyazetidin-1-yl)-6-propylpyrazolo[3,4-d]pyrimidine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
The synthesis of 1-Methyl-4-(3-phenylmethoxyazetidin-1-yl)-6-propylpyrazolo[3,4-d]pyrimidine involves multiple steps, starting from readily available starting materials. . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product. Industrial production methods may employ green chemistry principles to minimize environmental impact and enhance sustainability .
Analyse Des Réactions Chimiques
1-Methyl-4-(3-phenylmethoxyazetidin-1-yl)-6-propylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-Methyl-4-(3-phenylmethoxyazetidin-1-yl)-6-propylpyrazolo[3,4-d]pyrimidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(3-phenylmethoxyazetidin-1-yl)-6-propylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the modulation of biological pathways involved in cell proliferation, apoptosis, and inflammation . Molecular docking studies have shown that the compound can bind to the active sites of target proteins, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
1-Methyl-4-(3-phenylmethoxyazetidin-1-yl)-6-propylpyrazolo[3,4-d]pyrimidine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-Substituted-pyrazolo[3,4-d]pyrimidines: These compounds have similar core structures but differ in their substituents, leading to variations in their biological activities
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These derivatives have additional fused rings, which can enhance their binding affinity and specificity for certain targets.
Thioglycoside derivatives: These compounds feature thioglycoside groups, which can improve their solubility and bioavailability.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications .
Propriétés
IUPAC Name |
1-methyl-4-(3-phenylmethoxyazetidin-1-yl)-6-propylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-3-7-17-21-18-16(10-20-23(18)2)19(22-17)24-11-15(12-24)25-13-14-8-5-4-6-9-14/h4-6,8-10,15H,3,7,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLACFGNOJAJFJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C)C(=N1)N3CC(C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B5424848.png)
![2-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]acetic acid](/img/structure/B5424870.png)

![2-{[4-(3-methoxypyrazin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol](/img/structure/B5424883.png)
![4-[(4-cyclohexylpiperazin-1-yl)methyl]-6-methoxy-2H-chromen-2-one](/img/structure/B5424889.png)
![5-(3-fluoro-2-methoxybenzoyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5424893.png)
![4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5424900.png)
![1,3-DIMETHYL-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B5424902.png)
![(4E)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-5-(2-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B5424910.png)


![4-(4-ethoxybenzyl)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5424932.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5424938.png)
![4-(3,4-dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424941.png)
